5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
Description
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde is a pyrazole derivative featuring a chlorine atom at position 5, a methyl group at position 3, and a naphthalen-1-ylmethyl substituent at position 1 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules . Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and analgesic activities, with structural modifications significantly influencing their pharmacological profiles .
Properties
IUPAC Name |
5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(10-20)16(17)19(18-11)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGTZCFCCXPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde, this method proceeds via formylation of 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole.
Reaction Mechanism
- Formylation : The pyrazole substrate reacts with a Vilsmeier reagent (generated from DMF and POCl₃) to form an intermediate iminium complex.
- Hydrolysis : Quenching with aqueous NaOH yields the aldehyde functionality at position 4 of the pyrazole ring.
Example Protocol (Adapted from):
- Substrate : 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole (1.0 equiv)
- Reagents : DMF (3.0 equiv), POCl₃ (2.5 equiv), NaOH (aq.)
- Conditions : 0–5°C for 2 h, then room temperature for 12 h
- Yield : 68–72%
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Typical Yield | 68–72% | |
| Purity (GC) | >98% |
Multi-Step Synthesis via Pyrazole Intermediates
Synthesis of 3-Methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde
This intermediate is critical for subsequent chlorination. A two-step protocol is employed:
Step 1: Alkylation of 3-Methylpyrazole-4-carbaldehyde
- Reagents : 1-(Chloromethyl)naphthalene (1.2 equiv), K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 6 h
- Yield : 85%
Step 2: Chlorination at Position 5
- Chlorinating Agent : POCl₃ (3.0 equiv)
- Catalyst : DMF (0.1 equiv)
- Conditions : Reflux (110°C), 4 h
- Yield : 78%
Optimization Insight :
Alternative Alkylation Strategies
Mitsunobu Reaction for N-Alkylation
For sterically hindered substrates, the Mitsunobu reaction offers higher regioselectivity:
- Substrate : 5-Chloro-3-methylpyrazole-4-carbaldehyde
- Alkylating Agent : Naphthalen-1-ylmethanol (1.5 equiv)
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF, 0°C to RT, 12 h
- Yield : 63%
Comparison of Alkylation Methods :
| Method | Yield | Selectivity | Cost Efficiency |
|---|---|---|---|
| Nucleophilic (K₂CO₃) | 85% | Moderate | High |
| Mitsunobu | 63% | High | Low |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, flow chemistry reduces reaction times and improves safety:
Characterization and Quality Control
Analytical Data
Impurity Profiling
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| 5-Chloro-3-methylpyrazole | Incomplete alkylation | Excess alkylating agent |
| Di-naphthalenyl adduct | Over-alkylation | Controlled reaction time |
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 4 participates in Knoevenagel condensations and Schiff base formations :
-
Knoevenagel Reaction : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions (NH₄OAc) to form α,β-unsaturated derivatives. Yields reach 75–85% after 48 hours at room temperature .
-
Schiff Base Formation : Condenses with aryl amines (e.g., aniline derivatives) in ethanol to generate imines. Reactions typically complete in 3–6 hours with 70–80% yields .
Mechanistic Insight : The electron-withdrawing chloro and naphthylmethyl groups enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks .
Heterocyclic Ring Formation
The aldehyde group enables cyclization reactions to construct fused heterocycles:
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Pyrazoloquinoline Synthesis : Reacts with o-aminobenzophenones via Friedländer condensation under acidic conditions (HCl/EtOH, reflux) to form 1H-pyrazolo[3,4-b]quinolines. Yields range from 60–75% .
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1,3-Diazabicyclohexene Formation : Condenses with ketoaziridines (e.g., 1 ) in ethanol with NH₄OAc to yield bicyclic systems. Reaction times span 48 hours with 70–80% yields .
Table 2: Cyclization Outcomes
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| o-Aminobenzophenone | Pyrazolo[3,4-b]quinoline | 75 | HCl/EtOH, reflux |
| Ketoaziridine | 1,3-Diazabicyclo[3.1.0]hex-3-ene | 80 | NH₄OAc, rt |
Reduction of Aldehyde
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Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group (-CH₂OH ) in >90% yield .
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Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde without affecting the chloro or naphthylmethyl groups (85–90% yield ) .
Halogen Replacement
The chloro substituent at position 5 undergoes nucleophilic aromatic substitution with:
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Methoxide (NaOMe/DMF, 60°C) to yield 5-methoxy derivatives (70% yield ) .
-
Thiophenols (CuI catalysis) to form 5-arylthio analogs (65–75% yield ) .
Catalytic and Regioselective Reactions
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Suzuki-Miyaura Coupling : The chloro group participates in palladium-catalyzed cross-couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane). Reactions proceed at 90°C with 60–70% yields .
-
Cycloadditions : The aldehyde engages in [3+2] cycloadditions with hydrazines to form pyrazoline derivatives. Regioselectivity is controlled by steric effects from the naphthylmethyl group .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C due to cleavage of the naphthylmethyl-pyrazole bond.
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pH Sensitivity : The aldehyde undergoes hydration in aqueous acidic conditions (pH < 3), forming geminal diols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of aldehyde functionalities into pyrazole derivatives. The synthesis typically involves the reaction of appropriate pyrazole precursors with chlorinated aromatic compounds. The structural formula is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a chloro substituent, contributing to its diverse chemical reactivity.
Pharmacological Applications
The pharmacological potential of 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde has been investigated extensively:
- Anticonvulsant Activity : Research indicates that derivatives synthesized from this compound exhibit significant anticonvulsant properties. For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides have been evaluated for their efficacy against induced seizures, demonstrating promising results in preclinical models .
- Analgesic and Anti-inflammatory Properties : Compounds derived from this compound have shown potential as analgesics and anti-inflammatories in various studies. For example, a series of pyrazoline derivatives were synthesized and tested for these activities, revealing noteworthy effects in reducing pain and inflammation .
- Antimicrobial Activity : The compound's derivatives have also been screened for antimicrobial properties. Studies have reported effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde depends on its specific application and target. In biological systems, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The presence of the chloro, methyl, and naphthalen-1-ylmethyl groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulkier substituents (e.g., naphthalenylmethyl) may hinder molecular packing, reducing crystallinity and melting points compared to smaller analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions .
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Pyrazole-4-carbaldehydes with aryl substituents exhibit moderate to strong antimicrobial activity. For instance, 5-(4-chlorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde shows efficacy against Gram-positive bacteria .
- Anti-inflammatory Potential: The naphthalenylmethyl group may enhance binding to cyclooxygenase (COX) enzymes due to its planar aromatic structure, though specific data for the target compound are pending .
- Agrochemical Applications : Derivatives with trifluoromethyl or fluoroalkyl groups (e.g., 5-fluoro-1-alkyl-3-fluoroalkylpyrazole-4-carbaldehydes) are used as intermediates in herbicide synthesis .
Biological Activity
5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chloro group and a naphthalenylmethyl moiety, contributing to its reactivity and interaction with biological systems.
The molecular formula of this compound is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.66 g/mol. It typically appears as a white to light yellow solid and serves as an intermediate in the synthesis of various pyrazole derivatives.
1. Anticancer Properties
Recent studies have indicated that this compound and its derivatives exhibit notable anticancer activity . Research has shown that certain derivatives can inhibit cancer cell proliferation effectively. For instance, pyrazole derivatives have been evaluated for their effects on various cancer cell lines, demonstrating potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties . In vitro assays using models such as carrageenan-induced paw edema have demonstrated that some derivatives possess significant anti-inflammatory effects, suggesting their potential use in treating inflammatory diseases .
3. Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. Studies have assessed the efficacy of this compound against bacterial and fungal strains, indicating that it may serve as a lead compound for developing new antimicrobial agents .
4. Enzyme Inhibition
The compound's interaction with specific enzymes has been a focal point of research. It has been observed to inhibit enzymes involved in metabolic pathways, which can significantly affect metabolic fluxes within cells. For example, it has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis .
Understanding the mechanism of action of this compound is essential for elucidating its biological effects:
Binding Interactions
The compound is believed to bind to specific active sites on enzymes and receptors, leading to alterations in their activity. This binding may involve hydrogen bonding and hydrophobic interactions, influencing protein conformation and function .
Gene Expression Modulation
There is evidence suggesting that this compound can affect gene expression by interacting with DNA or RNA, thereby influencing transcriptional and translational processes .
Pharmacokinetics
The pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound remains under investigation. As a small lipophilic molecule, it is expected to be well absorbed and distributed throughout the body. However, detailed studies are required to characterize its metabolism and excretion pathways fully .
Case Studies
Several case studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. Key variables include temperature control (0–5°C during POCl₃ addition) and stoichiometric ratios (1:1.2 substrate:DMF) to minimize side reactions. Post-reaction quenching with ice-water and recrystallization from ethanol (≥95% purity) are critical for isolating the aldehyde .
- Data Insight : Substituting naphthalen-1-ylmethyl for aryl groups (e.g., phenyl) requires longer reaction times (6–8 hrs vs. 4 hrs) due to steric hindrance, reducing yields by ~15% .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via Olex2 interface) ensures accurate bond-length (±0.002 Å) and angle (±0.1°) resolution. Hydrogen atoms are typically placed geometrically (riding model) with isotropic displacement parameters .
- Data Insight : The naphthalene moiety introduces torsional strain, leading to deviations in the pyrazole-aldehyde dihedral angle (e.g., 12.5° vs. 8.3° in phenyl analogs), affecting molecular packing .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aldehyde proton at δ 9.8–10.2 ppm (singlet) and naphthalene aromatic protons at δ 7.3–8.2 ppm (multiplet).
- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹.
- HRMS : Use ESI+ mode with [M+H]⁺ expected within ±0.001 Da of theoretical mass .
Advanced Research Questions
Q. How does the chloro substituent at position 5 influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl enhances electrophilicity at C-5, enabling substitution with nucleophiles (e.g., phenols, thiols). Optimize conditions using K₂CO₃ in DMSO at 80°C for 3–5 hrs. Monitor progress via TLC (hexane:ethyl acetate, 3:1). For example, reaction with 4-chlorophenol achieves ~85% yield of 5-(4-chlorophenoxy)-analogs .
- Data Contradiction : Substitution with bulky nucleophiles (e.g., 2-naphthol) reduces yields to <50%, attributed to steric clashes with the naphthalenylmethyl group .
Q. What strategies resolve discrepancies in biological activity data between this compound and structurally similar pyrazole derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Map activity against analogs (e.g., 5-bromo or 5-fluoro substitutions) to identify electronic vs. steric effects. For instance, Cl’s electronegativity may enhance binding to hydrophobic enzyme pockets vs. Br’s bulk .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). The naphthalene group’s planar structure may improve π-π stacking vs. phenyl analogs .
- Data Insight : In antimicrobial assays, the naphthalenylmethyl derivative shows 2x higher MIC values than phenyl analogs against S. aureus, likely due to improved membrane penetration .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME calculates logP (~3.2), indicating moderate lipophilicity. Adjust substituents (e.g., -OCH₃) to reduce hepatotoxicity risk (e.g., ProTox-II score: 0.65 vs. 0.85 for bromo analogs).
- Metabolic Stability : CYP3A4-mediated oxidation of the naphthalene ring is predicted via Schrödinger’s MetaSite, guiding in vitro microsomal assays .
Experimental Design Considerations
Q. What purification techniques are optimal for eliminating by-products in the synthesis of this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate aldehyde from unreacted starting material.
- Recrystallization : Ethanol-water (7:3) yields crystals with ≥98% purity (confirmed by HPLC, C18 column, acetonitrile:H₂O = 70:30) .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodological Answer : Store in anhydrous DCM or DMSO at –20°C to prevent aldehyde oxidation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% degradation by HPLC, whereas aqueous solutions degrade >20% .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
